molecular formula C8H9BrN2S B1407877 3-(3-Bromopyridin-4-yl)thiazolidine CAS No. 1779121-15-1

3-(3-Bromopyridin-4-yl)thiazolidine

Cat. No.: B1407877
CAS No.: 1779121-15-1
M. Wt: 245.14 g/mol
InChI Key: YDIQNQCJJOOGTE-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a bromopyridine moiety. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-4-yl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between 3-bromopyridine-4-carbaldehyde and cysteamine. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired thiazolidine derivative .

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, selectivity, and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-4-yl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form thiazolidinones.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Thiazolidinones

    Reduction: Pyridine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-(3-Bromopyridin-4-yl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-4-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity to the target sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidine ring oxidized to a carbonyl group.

    Thiazoles: Compounds with a similar sulfur and nitrogen-containing ring but with different substitution patterns.

    Pyridine derivatives: Compounds with a pyridine ring substituted with various functional groups.

Uniqueness

3-(3-Bromopyridin-4-yl)thiazolidine is unique due to the presence of both a bromopyridine moiety and a thiazolidine ring. This combination enhances its pharmacological properties and makes it a versatile scaffold for drug design. Its ability to undergo various chemical reactions also adds to its utility in synthetic chemistry .

Properties

IUPAC Name

3-(3-bromopyridin-4-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-5-10-2-1-8(7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIQNQCJJOOGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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